molecular formula C19H24N4O3S2 B2709192 N-(3-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954039-54-4

N-(3-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2709192
CAS No.: 954039-54-4
M. Wt: 420.55
InChI Key: RRUBXLYKROSJKP-UHFFFAOYSA-N
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Description

Introduction to N-(3-Acetamidophenyl)-2-((4-(2-(Butylamino)-2-Oxoethyl)Thiazol-2-Yl)Thio)Acetamide Research

Historical Development of Thiazole-Thio-Acetamide Derivatives

Thiazole-thioacetamide derivatives trace their origins to mid-20th-century heterocyclic chemistry, where thiazole’s bioisosteric properties and sulfur’s nucleophilic reactivity were first exploited. Early work focused on sulfathiazole (1941), demonstrating the antimicrobial potential of thiazole-sulfonamide hybrids. The integration of thioacetamide moieties emerged later, facilitated by advances in sulfur chemistry. For example, the catalytic synthesis of thioacetamide from acetonitrile and hydrogen sulfide (U.S. Patent 2,421,031) enabled scalable production of intermediates like ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

Key milestones include:

  • 1960s–1980s : Development of polymer-supported amine catalysts for thioacetamide synthesis, improving yield and recyclability.
  • 2000s : Application of thioacetamide-triazole hybrids as Gram-negative antibiotics, highlighting the pharmacophoric importance of thioacetamide linkers.
  • 2010s–Present : Rational design of bifunctional thiazole-thioacetamides like this compound, optimizing target binding and metabolic stability.

Significance in Medicinal Chemistry Research

This compound’s significance stems from its dual pharmacophoric elements:

  • Thiazole Ring : Enhances membrane permeability and participates in π-π stacking with aromatic residues in enzymatic pockets.
  • Thioacetamide Linker : Serves as a hydrogen-bond acceptor and metabolic handle, influencing pharmacokinetics.

Recent studies highlight its role in:

  • Antibacterial Drug Discovery : Analogous thioacetamide-triazoles inhibit E. coli growth at MIC values ≤1 µg/mL by targeting cysteine synthase A.
  • Kinase Inhibition : The butylamino-oxoethyl group may interact with ATP-binding pockets in cancer-related kinases, though direct evidence remains pending.

Table 1 : Comparative Bioactivity of Thiazole-Thioacetamide Derivatives

Compound Target Organism IC₅₀ (µM) Mechanism
Sulfathiazole S. aureus 0.5 Dihydropteroate synthase
Thioacetamide-triazole C-8 E. coli 0.2 Cysteine synthase A inhibition
Target Compound In vitro Pending Hypothesized kinase modulation

Classification Within Thioacetamide-Based Compounds

The compound belongs to three overlapping subclasses:

  • Thiazole-Thioacetamides : Characterized by a thiazole ring connected via thioether to acetamide (e.g., bleomycins).
  • N-Substituted Acetamides : The 3-acetamidophenyl group confers rigidity and aromatic interactions, contrasting with flexible alkyl derivatives.
  • Butylamino-Oxoethyl Derivatives : The 2-(butylamino)-2-oxoethyl substituent at thiazole-C4 enhances solubility via hydrogen bonding with aqueous environments.

Structurally analogous compounds include:

  • EVT-2774015 : Shares the thioacetamide-thiazole backbone but substitutes sec-butylamino for butylamino, altering steric bulk.
  • Thioacetamide-triazole C-12 : Replaces thiazole with triazole, reducing planarity but maintaining antibacterial activity.

Current Research Landscape and Knowledge Gaps

Advances (2020–2025):
  • Synthetic Optimization : Microwave-assisted coupling reduces reaction times from 18h to 2h for thioacetamide intermediates.
  • Computational Modeling : DFT studies predict strong binding affinity (ΔG = -9.8 kcal/mol) for the compound with PARP-1’s NAD+ domain.
Critical Knowledge Gaps:
  • In Vivo Efficacy : No published data on pharmacokinetics or toxicity in mammalian models.
  • Target Identification : Proposed kinase interactions require validation via crystallography or enzymatic assays.
  • Resistance Potential : Unknown if bacterial cysteine synthase A mutations confer resistance, as seen in sulfonamide therapies.

Table 2 : Priority Research Directions

Focus Area Methodology Expected Outcome
Target deconvolution Thermal proteome profiling Identification of binding partners
Metabolite characterization LC-HRMS/MS Elucidation of Phase I/II pathways
Heterocyclic diversification Suzuki-Miyaura coupling SAR expansion via aryl/heteroaryl substitution

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S2/c1-3-4-8-20-17(25)10-16-11-27-19(23-16)28-12-18(26)22-15-7-5-6-14(9-15)21-13(2)24/h5-7,9,11H,3-4,8,10,12H2,1-2H3,(H,20,25)(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUBXLYKROSJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, with the CAS number 954039-54-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, with a molecular weight of 420.6 g/mol. The compound features a thiazole ring and a butylamino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₃S₂
Molecular Weight420.6 g/mol
CAS Number954039-54-4

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism of action involves the induction of apoptosis and autophagy in cancer cells, leading to reduced tumor growth in xenograft models .

Antiparasitic Activity

Research has also identified potential antiparasitic properties. Compounds within the thiazole family have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. These compounds target multiple stages of the parasite's lifecycle, highlighting their therapeutic potential in treating malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:

  • Thiazole Ring Modifications : Alterations in the thiazole moiety can enhance or diminish activity against specific cancer types.
  • Amino Group Variations : The presence of different alkyl substituents on the amino group can affect solubility and bioavailability.
  • Acetamide Substitution : Changes to the acetamide group can influence binding affinity to target proteins involved in cancer progression.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a structurally related compound against chronic myeloid leukemia (CML). The lead compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity towards resistant CML cell lines. In vivo studies further confirmed reduced tumor sizes in treated mice compared to controls .

Case Study 2: Antimalarial Activity

In another investigation, derivatives of thiazole-based compounds were synthesized and tested for their antimalarial properties. Several compounds showed promising results in inhibiting the growth of P. falciparum with IC50 values below 100 nM, indicating strong potential as new antimalarial agents .

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Preliminary studies suggest that compounds with similar thiazole and acetamide functionalities exhibit significant antitumor properties. Research indicates that derivatives of thiazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial activity. Compounds similar to N-(3-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide have been evaluated for their efficacy against various bacterial strains, showing promising results that warrant further investigation .
  • Enzyme Inhibition : Studies have indicated that amide compounds can act as inhibitors for several enzymes involved in disease processes. The compound's structure suggests potential interactions with enzyme active sites, making it a candidate for further exploration in enzyme inhibition assays .

Pharmacological Applications

  • Receptor Modulation : Research on benzamide derivatives shows potential as modulators for various G protein-coupled receptors (GPCRs). Given the structural similarities, this compound may also exhibit receptor binding capabilities that could be explored for therapeutic interventions in metabolic and cardiovascular diseases .
  • Neuroprotective Effects : Compounds containing thiazole rings have been investigated for neuroprotective effects in models of neurodegenerative diseases. The potential of this compound to cross the blood-brain barrier could make it a candidate for further studies in neuroprotection .

Material Science Applications

  • Polymer Chemistry : The compound's unique chemical structure may allow it to be used as a building block in the synthesis of novel polymers with specific properties. Its thiazole component can enhance thermal stability and mechanical strength in polymer matrices .
  • Nanotechnology : The integration of organic compounds like this compound into nanocarriers could improve drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs .

Case Studies

StudyFocusFindings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor cell lines by similar thiazole derivatives, suggesting potential for this compound .
Study 2Antimicrobial EfficacyShowed effectiveness against multiple bacterial strains, indicating a broad spectrum of activity .
Study 3Enzyme InhibitionIdentified potential interactions with specific enzymes linked to metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acetamide Backbones

Thiazolidinone Derivatives ()

Compounds 9–13 share a thioxoacetamide-thiazolidinone core but differ in substituents:

  • Compound 9 : 4-Chlorobenzylidene group (yield: 90%, mp: 186–187°C).
  • Compound 12 : 5-Nitro-2-furylmethylene group (yield: 53%, mp: 155–156°C).

Comparison :

  • The butylamino-oxoethyl substituent introduces a flexible alkyl chain, contrasting with the rigid aromatic substituents in compounds 9–13. This may improve solubility but reduce crystallinity (lower melting point) compared to compound 9 .
Coumarin-Linked Thiazoles (–3)

Examples include 6a–t and 13–14 , which feature a coumarin-thiazole-acetamide scaffold:

  • Compound 13 : 2,4-Dichlorophenyl group (mp: 216–220°C, MS: m/z 446.30) .

Comparison :

  • The target compound lacks the coumarin moiety, which is critical for π-π stacking in enzyme inhibition. However, the 3-acetamidophenyl group may compensate via hydrogen bonding.
  • Yields for coumarin derivatives (20–80%) suggest synthetic challenges in introducing bulky groups, similar to the target compound’s butylamino-oxoethyl substituent .

Piperazine and Aryl-Substituted Thiazoles (–5)

Compounds such as 13–18 () incorporate piperazine-aryl-thiazole motifs:

  • Compound 13 : 4-Methoxyphenyl-piperazine (yield: 75%, mp: 289–290°C).
  • Compound 14 : 4-Chlorophenyl-piperazine (yield: 79%, mp: 282–283°C).

Comparison :

  • Piperazine substituents enhance water solubility and bioavailability but introduce synthetic complexity. The target compound’s butylamino group offers a balance between lipophilicity and ease of synthesis.
  • Higher melting points in piperazine derivatives (e.g., 289–290°C) reflect increased molecular symmetry and polarity compared to the target compound .

Benzothiazole and Thiopyridine Derivatives (–10)

  • Compound 15 (): Benzo[d]thiazole-triazole hybrid (MS: m/z 507.1156).
  • Compound 1c (): Thiopyridine scaffold with thiazole-acetamide (synthesized via nucleophilic substitution).

Comparison :

  • The benzo[d]thiazole core in compound 15 provides rigid planar geometry, whereas the target compound’s thiazole allows conformational flexibility.
  • Thiopyridine derivatives () emphasize the role of thioether linkages in modulating electronic properties, a feature shared with the target compound .

Table 1: Key Properties of Analogous Compounds

Compound Class Yield (%) Melting Point (°C) Key Substituents Molecular Weight (g/mol) Source
Target Compound N/A N/A Butylamino-oxoethyl, 3-acetamidophenyl ~407.5 (estimated) Hypothetical
Thiazolidinone (Compound 9) 90 186–187 4-Chlorobenzylidene ~453.0
Coumarin-Thiazole (13) 64 216–220 2,4-Dichlorophenyl 446.30
Piperazine-Thiazole (13) 75 289–290 4-Methoxyphenyl-piperazine 422.54
Benzothiazole-Triazole (15) N/A N/A Triazole-benzo[d]thiazole 507.12

Key Observations :

  • Yields : Bulky substituents (e.g., coumarin, piperazine) often reduce yields (e.g., 20–80% in vs. 90% in ). The target compound’s moderate-sized substituents may favor yields ~60–70%.
  • Melting Points : Aryl and polar groups (e.g., piperazine) increase melting points. The target compound’s acetamidophenyl group may result in a moderate mp (~200–220°C).
  • Synthetic Routes : Most analogs require multi-step reactions, including acetylation (e.g., chloroacetyl chloride in ) and nucleophilic substitutions. The target compound likely follows similar protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3-acetamidophenyl)-2-((4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example, a thiazole core is first functionalized via nucleophilic substitution or coupling reactions. In analogous compounds, K₂CO₃ in acetone is used to facilitate thioether bond formation between thiazole and acetamide moieties under reflux conditions . Carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a base are employed to conjugate amino and carboxylic acid groups, followed by purification via recrystallization (e.g., methanol/acetone mixtures) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for distinguishing thiazole protons (δ 6.5–7.5 ppm) and acetamide carbonyls (δ 165–175 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions stabilizing the thiazole-acetamide backbone) .

Q. What solvents are optimal for solubility and crystallization?

  • Methodological Answer : Polar aprotic solvents like DMSO or DMF dissolve the compound due to its acetamide and thiazole groups. Crystallization is achieved using ethanol or methanol, which balance polarity and volatility. For analogs, slow evaporation from acetone/methanol mixtures yields single crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage in this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : K₂CO₃ or Cs₂CO₃ enhances nucleophilic thiol-thiazole coupling .
  • Temperature control : Reflux (~60–80°C) ensures activation without decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of thiol to thiazole precursor minimizes side reactions .
    • Data-driven approach : Use HPLC or TLC to monitor intermediate formation and adjust conditions iteratively.

Q. How to resolve contradictions in biological activity data across structural analogs?

  • Case Study : Analogs with substituted phenyl groups (e.g., nitro, methyl) show varying acetylcholinesterase (AChE) inhibition. For example, electron-withdrawing groups (e.g., -NO₂) enhance activity by 20% compared to electron-donating groups (-CH₃) .
  • Resolution Strategy :

  • QSAR modeling : Correlate substituent effects (Hammett σ values) with IC₅₀ data.
  • Docking studies : Use software like AutoDock to predict binding modes and explain activity trends .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5–3.5) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate bioavailability.
  • Quantum mechanics : DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) to assess reactivity .

Q. How does the thiazole-acetamide conformation influence biological target engagement?

  • Structural Insights : X-ray data from analogs reveal that a 79.7° dihedral angle between the thiazole and phenylacetamide planes creates a semi-rigid structure, optimizing binding to enzyme pockets (e.g., AChE’s catalytic triad) .
  • Experimental Validation : Compare activity of constrained (crystalline) vs. flexible (solution) conformers using enzyme kinetics assays.

Key Challenges and Solutions

  • Stereochemical Purity : Chiral centers in analogs require chiral HPLC (e.g., CHIRALPAK IG-3 column) to resolve enantiomers .
  • Scale-up Limitations : Microfluidic reactors improve mixing and heat transfer during thioether formation, reducing batch variability .

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